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Efficacy and Safety Comparison: Nafamostat vs. Citrate

Study Population & Design Anticoagulation Efficacy Safety Profile Key Findings Summary

| Chronic Hemodialysis (High Bleeding Risk) Retrospective, 651 sessions [1] | NM superior: • Premature

dialysis due to clotting: 0.84% (NM) vs. 5.19% (Citrate) • NM associated with significantly lower risk of

major clotting (OR: 0.063) [1] | Comparable bleeding risk: • No significant difference in major bleeding

events between groups [1] | For chronic hemodialysis, NM provides significantly better circuit patency

without increasing bleeding risk. [1] | | CRRT in Critically Ill (High Bleeding Risk) Retrospective, 81

patients [2] | RCA superior: • Median filter lifespan: 23.4 hrs (NM) vs. 29.6 hrs (RCA) • Higher unplanned

circuit discontinuation with NM (52.3% vs. 39.1%) [2] | NM potentially safer metabolically: • Trends toward

lower severe metabolic alkalosis (16.1% vs. 36.0%) and hypocalcemia (9.7% vs. 26.0%) with NM [2] | In

CRRT, RCA is more effective at prolonging filter life, but NM may offer a better metabolic safety profile. [2]

| | CRRT in Critically Ill (High Bleeding Risk) Retrospective, 46 patients [3] | Comparable efficacy: •

CRRT duration: 600 min (RCA) vs. 615 min (NM) • Success rate: 90.7% (RCA) vs. 85.6% (NM) • No

statistical difference in success rate [3] | Comparable safety: • No significant difference in anticoagulation

safety between the two groups [3] | This study found NM's anticoagulant efficacy and safety are not inferior

to RCA for CRRT. [3] | | Plasma Exchange in Children (High Bleeding Risk) Retrospective, 66 children

[4] | Comparable efficacy: • No significant differences in initial, maximum, or final transmembrane pressure
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(TMP) • Filter grade distribution was similar [4] | NM superior: • Significantly lower overall adverse reaction

rate with NM • Significantly lower rate of metabolic alkalosis with NM [4] | For pediatric plasma exchange,

NM shows similar efficacy but a better safety profile than RCA, particularly regarding metabolic

complications. [4] |

Detailed Experimental Protocols from Key Studies

To help you evaluate the quality of the evidence, here are the methodologies from two of the cited

comparative studies.

1. CRRT Protocol for Critically Ill Adults (Liu et al.) [3]

Study Design: Retrospective, exploratory study.
Participants: 46 critically ill adult patients with a high risk of bleeding (e.g., active bleeding, severe

thrombocytopenia, post-surgery) admitted to the ICU.
CRRT Delivery:

Equipment: Prisma Flex CRRT generators with ST100 filters.
Mode/Vascular Access: Not specified in the abstract; a double-lumen catheter was used.

Prescription: Dose and blood flow rate were set based on the patient's condition.
Anticoagulation Regimen:

NM Group: Circuits were pre-flushed with NM. A maintenance dose of 20–50 mg/hour was
infused into the anticoagulant line to maintain the post-filter activated partial thromboplastin

time (APTT) at 1.2–1.5 times baseline or 45–60 seconds.
RCA Group: A 4% trisodium citrate solution was infused. The rate was adjusted to maintain a

post-filter ionized calcium (iCa) level of 0.25–0.40 mmol/L. Systemic iCa was maintained at
1.1–1.3 mmol/L with calcium gluconate supplementation.

Outcome Measures: Primary outcomes were CRRT duration and success rate. Safety was
assessed by monitoring bleeding events.

2. Pediatric Plasma Exchange Protocol (Chen et al.) [4]

Study Design: Retrospective study.

Participants: 66 children at high bleeding risk undergoing plasma exchange in a Pediatric ICU.
Plasma Exchange Procedure:

Equipment & Filter: Specifics not detailed in the abstract.
Vascular Access: Not specified.

Anticoagulation Regimen:
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RCA-PE Group: Regional citrate anticoagulation was used.

NM-PE Group: Nafamostat mesylate anticoagulation was used.
Outcome Measures:

Efficacy: Measured by transmembrane pressure (TMP) and filter clotting grade.
Safety: Monitored for bleeding events, overall adverse reactions, and specific metabolic

complications like metabolic alkalosis.

Mechanism of Action and Clinical Considerations

The following diagram illustrates the distinct mechanisms of the two anticoagulants and the subsequent

clinical decision-making logic.
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Mechanism of Action (MoA)

Metabolism & Clearance

Key Clinical Considerations

Patient Requires
Extracorporeal Anticoagulation

Nafamostat Mesylate (NM)
• Synthetic serine protease inhibitor

• Inhibits thrombin, Xa, XIIa, kallikrein
• Short half-life (~8 mins)

Regional Citrate Anticoagulation (RCA)
• Chelates ionized calcium (iCa) in circuit

• Inhibits calcium-dependent coagulation steps

NM Metabolism
• Rapid hydrolysis in blood/liver

• Minimal systemic effect

Citrate Metabolism
• Metabolized by liver (TCA cycle)

• Produces bicarbonate

NM Considerations
• Lower risk of metabolic alkalosis

• Lower risk of hypocalcemia
• Preferred in liver failure

RCA Considerations
• Generally longer filter life in CRRT

• Risk of citrate accumulation
• Risk of metabolic alkalosis/hypocalcemia

Individualized Anticoagulant Choice
• Balance efficacy (filter life) vs. metabolic safety

• Consider patient liver function
• Consider clinical setting (HD vs. CRRT)

Click to download full resolution via product page

Conclusion and Research Gaps

In summary, the optimal choice between nafamostat and citrate is highly context-dependent:
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For chronic hemodialysis patients at high bleeding risk, nafamostat may be preferred for its

superior circuit patency [1].
For CRRT in critically ill adults, if maximizing filter lifespan is the priority, RCA is often more

effective. If the patient is prone to metabolic disturbances or has liver impairment, NM presents a
safer alternative [2] [4].

For pediatric patients or those undergoing plasma exchange, NM demonstrates a compelling
safety profile with non-inferior efficacy [4].

A significant research gap remains, as most existing studies are single-center retrospective analyses. A large-

scale, multi-center randomized controlled trial is underway to evaluate the efficacy and safety of NM

specifically for sepsis, which may provide higher-quality evidence [5] [6].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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